molecular formula C19H25N3O3 B1226954 1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B1226954
M. Wt: 343.4 g/mol
InChI Key: PMELUTGRAOORHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Structural and Molecular Analysis

  • Hydrogen Bonding Motifs: A study on a related compound, 5-butyl-5-ethylbarbituric acid, revealed distinct hydrogen-bonding motifs, including tape and ladder structures, providing insight into molecular interactions and crystal formation (Gelbrich, Zencirci, & Griesser, 2007).

Chemical Reactivity and Synthesis

  • Reactivity with Diaminobenzene: The compound's reaction with 1,2-diaminobenzene can yield various compounds depending on the conditions, demonstrating its versatile reactivity in synthetic chemistry (Bailey et al., 1983).

Supramolecular Structures

  • Hydrogen-Bonded Chains: Studies on related 1,3-dimethylpyrimidine-2,4,6-triones have shown that these compounds can form hydrogen-bonded chains and frameworks, which is critical for understanding their potential applications in material science and pharmaceuticals (da Silva et al., 2005).

Catalysis and Polymerization

  • Olefin Polymerization Catalysts: Nickel(II) and Palladium(II) diimine complexes with 1,4-diaza-2,3-dimethylbutadiene ligands, which are structurally similar, have been explored for their potential in olefin polymerization, indicating possible catalytic applications of the compound (Schmid et al., 2001).

Potential in Drug Development

  • Anticancer Drug Candidates: Research has synthesized derivatives of diazinane with aryl amines to explore their potential as anti-glioblastoma agents, suggesting the relevance of similar compounds in drug development (Pianovich et al., 2017).

properties

Product Name

1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

1-butyl-5-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H25N3O3/c1-3-5-13-22-18(24)16(17(23)21-19(22)25)15(4-2)20-12-11-14-9-7-6-8-10-14/h6-10,24H,3-5,11-13H2,1-2H3,(H,21,23,25)

InChI Key

PMELUTGRAOORHI-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CC=CC=C2)CC)O

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CC=CC=C2)CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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